3-[(2,5-Dimethylphenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
3-[(2,5-dimethylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-6-7-12(2)15(8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFXKOJEFYEIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259897 | |
| Record name | 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-48-1 | |
| Record name | 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid typically involves the reaction of 2,5-dimethylphenol with benzyl chloride in the presence of a base to form the intermediate 2,5-dimethylphenoxybenzyl chloride. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
3-[(2,5-Dimethylphenoxy)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Spectral Properties
- Electronic Effects :
- Spectral Differences: FT-IR: The carbonyl stretch of the carboxylic acid (1680–1700 cm⁻¹) is less intense in methyl-substituted derivatives due to reduced electron withdrawal . ¹H NMR: The aromatic protons of the 2,5-dimethylphenoxy group resonate as a singlet (δ ~6.7–7.1 ppm), distinct from split signals in asymmetric substituents .
Research Findings and Implications
Substituent Position Matters: Para-substituted analogues (e.g., 4-[(3,4-dimethylphenoxy)methyl]benzoic acid) exhibit lower solubility in aqueous media compared to meta-substituted isomers due to increased crystallinity . Chloro-substituted derivatives (e.g., 3-[(2,5-dichlorophenoxy)methyl]benzoic acid) show higher reactivity in nucleophilic substitution reactions, making them intermediates for agrochemicals .
Spectroscopic Signatures :
- The spatial orientation of substituents (e.g., 2,5-dimethyl vs. 3,4-dimethyl) significantly impacts NMR splitting patterns, aiding structural elucidation .
Biological Activity
3-[(2,5-Dimethylphenoxy)methyl]benzoic acid, a compound characterized by its aromatic structure and phenolic ether linkage, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 246.30 g/mol. The presence of the 2,5-dimethylphenoxy group enhances its lipophilicity, which may influence its biological interactions and solubility in organic solvents.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anti-inflammatory Effects : Studies suggest that the compound may act as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways.
- Antimicrobial Properties : Preliminary investigations have shown potential antimicrobial activity against specific bacterial strains.
- Inhibition of Salicylate Synthase : Notably, this compound has been explored for its inhibitory effects on salicylate synthase (MbtI) from Mycobacterium tuberculosis, which is crucial for the pathogen's survival.
The exact mechanism of action for this compound remains largely unexplored. However, its structural characteristics suggest potential interactions with biological targets such as enzymes and receptors involved in inflammation and microbial growth inhibition. Further studies are needed to elucidate these pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, we can compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid | Similar phenoxy substitution | Different methyl positioning affects activity |
| 3-Chloro-2-methylbenzoic acid | Chlorine substitution instead of phenoxy | Altered reactivity due to electronegative chlorine |
| 4-Methoxybenzoic acid | Methoxy group instead of dimethylphenoxy | Lacks bulky dimethyl groups affecting lipophilicity |
The positioning of the dimethyl groups in this compound likely influences its solubility and biological interactions compared to these similar compounds.
Case Studies and Research Findings
- Inhibition Studies : A study isolated derivatives from the cyclization of related benzoic acids and tested their inhibitory effects on MbtI. The results indicated that certain derivatives exhibited significant inhibition rates, suggesting a promising avenue for further development in tuberculosis treatment.
- Pharmacokinetic Evaluations : Interaction studies have been conducted to assess the binding affinity of this compound to various biological targets. Techniques such as molecular docking and enzyme kinetics are employed to gain insights into its pharmacodynamics.
- Potential Therapeutic Applications : Given its biological activity profile, there is ongoing research into the therapeutic applications of this compound in treating inflammatory diseases and infections caused by resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid, and how do reaction conditions influence yield?
- Methodology : A two-step synthesis is typical:
Nucleophilic substitution : React 2,5-dimethylphenol with a benzyl halide derivative (e.g., 3-bromomethylbenzoic acid) using a base like DIPEA (diisopropylethylamine) in anhydrous THF at 45–50°C for 1–2 hours .
Acid hydrolysis : Convert intermediates (e.g., methyl esters) to the free benzoic acid using HCl/MeOH or LiOH in THF/water .
- Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc systems). Purify via column chromatography (gradient elution with CH₂Cl₂/EtOAc) . Yield improvements (~90%) are achieved by controlling stoichiometry (1.1–1.5 equiv. of reagents) and reaction temperatures (40–50°C) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
- NMR Spectroscopy : Confirm structure via ¹H NMR (DMSO-d₆): Expect aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.2–2.4 ppm, and the carboxylic acid proton at δ ~12.8 ppm .
- Melting Point : Compare observed m.p. (e.g., 180–185°C) to literature values to detect impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Case Study : Overlapping signals in ¹H NMR (e.g., aromatic protons) can be resolved using:
- DEPT-135 or COSY experiments to assign coupling patterns .
- Variable-temperature NMR to reduce signal broadening caused by dynamic processes .
- Example : In triazine-linked analogs, unresolved ¹³C NMR signals for carbonyl groups (δ 166–173 ppm) were clarified using HSQC and HMBC correlations .
Q. How can computational modeling predict the reactivity of this compound in esterification or amidation reactions?
- Approach :
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify nucleophilic/electrophilic sites.
Fukui Function Analysis : Predict regioselectivity for reactions at the phenoxy-methyl or carboxylic acid groups .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots for esterification rates) .
Q. What experimental designs minimize byproduct formation during the synthesis of this compound derivatives?
- Design Principles :
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent side reactions during phenoxy-methylation .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to avoid homocoupling byproducts .
- Case Study : In triazine-based derivatives, reducing reaction time from 24h to 6h decreased dimerization by 30% .
Q. How do steric and electronic effects influence the biological activity of this compound analogs?
- Structure-Activity Relationship (SAR) :
- Steric Effects : Bulkier substituents on the phenoxy group reduce enzyme inhibition (e.g., COX-2) due to hindered binding .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance anti-inflammatory activity by increasing acidity (pKa ~3.5) and membrane permeability .
- Validation : Test analogs in vitro using enzyme assays (e.g., IC₅₀ for COX-2) and MD simulations to map binding interactions .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
